1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

Übersicht

Beschreibung

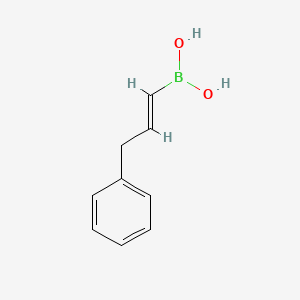

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is a phospholipid compound that contains palmitoyl (16:0) and oleoyl (18:1) acyl substituents at the sn-1 and sn-2 positions, respectively . This compound is commonly used in the formation of lipid bilayers and has applications in various scientific fields, including biochemistry and biophysics .

Biochemische Analyse

Biochemical Properties

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt, is involved in several biochemical reactions. It interacts with enzymes such as phospholipases, which hydrolyze the phospholipid to release fatty acids and glycerophosphates. This compound also interacts with proteins involved in membrane fusion and signaling, such as annexins and protein kinase C. The nature of these interactions often involves binding to the hydrophobic regions of the phospholipid bilayer, influencing membrane curvature and fluidity .

Cellular Effects

This compound, affects various cellular processes. It plays a role in cell signaling pathways by acting as a substrate for the production of secondary messengers like diacylglycerol and inositol triphosphate. This compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound, involves its incorporation into the cell membrane, where it affects membrane dynamics and protein function. It can bind to specific sites on enzymes and receptors, modulating their activity. For example, it can inhibit or activate enzymes like phospholipase A2, affecting the release of arachidonic acid and subsequent eicosanoid production. This compound also influences gene expression by interacting with nuclear receptors and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time. The compound is relatively stable under physiological conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can lead to alterations in cellular function, such as changes in membrane fluidity and protein activity. These effects are often monitored using techniques like mass spectrometry and fluorescence microscopy .

Dosage Effects in Animal Models

The effects of this compound, vary with dosage in animal models. At low doses, it can enhance membrane stability and function, while at high doses, it may cause toxicity and adverse effects such as inflammation and oxidative stress. Threshold effects are observed, where a certain concentration is required to elicit a biological response. Toxicity studies have shown that excessive amounts can disrupt cellular homeostasis and lead to cell death .

Metabolic Pathways

This compound, is involved in several metabolic pathways. It is a substrate for enzymes like phospholipase D and phosphatidylinositol-specific phospholipase C, which generate important signaling molecules. This compound also participates in the synthesis and remodeling of other phospholipids, influencing metabolic flux and energy production. The interactions with cofactors such as ATP and NADH are crucial for its role in cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt typically involves the esterification of glycerol with palmitic acid and oleic acid. The reaction is catalyzed by an acid or base, and the resulting product is purified through various chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, followed by purification steps such as crystallization and chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt can undergo various chemical reactions, including:

Oxidation: The double bond in the oleoyl chain can be oxidized to form epoxides or hydroxylated products.

Reduction: The carbonyl groups in the palmitoyl and oleoyl chains can be reduced to alcohols.

Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated fatty acids.

Reduction: Alcohols.

Substitution: Phosphoester derivatives.

Wissenschaftliche Forschungsanwendungen

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is widely used in scientific research due to its role in forming lipid bilayers. Some of its applications include:

Chemistry: Used in the study of lipid bilayers and membrane dynamics.

Biology: Investigated for its role in cell membrane structure and function.

Medicine: Explored as a component in drug delivery systems and synthetic lung surfactants.

Industry: Utilized in the formulation of liposomes for targeted drug delivery.

Wirkmechanismus

The compound exerts its effects by integrating into lipid bilayers, thereby influencing membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and receptors, modulating their activity and function . The phosphate group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine

Uniqueness

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is unique due to its specific acyl chain composition and the presence of a phosphoglycerol head group. This combination allows it to form stable lipid bilayers with controlled permeability, making it particularly useful in the study of membrane dynamics and drug delivery systems .

Eigenschaften

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXDNGDRHUDFST-XQYKCTAGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268550-95-4 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268550954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T52TI8BMQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B1148441.png)

![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)

![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)